molecular formula C15H11N3 B7468035 2-[(4-Cyanoanilino)methyl]benzonitrile

2-[(4-Cyanoanilino)methyl]benzonitrile

Cat. No.: B7468035
M. Wt: 233.27 g/mol
InChI Key: IONOTBFKKWPRAS-UHFFFAOYSA-N
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Description

2-[(4-Cyanoanilino)methyl]benzonitrile is a nitrile-containing aromatic compound featuring a benzonitrile backbone substituted with a 4-cyanoanilino methyl group. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, where intermediates like arylhydrazononitriles or substituted benzyl halides are utilized . Its molecular formula is C₁₅H₁₂N₄, with a molar mass of 256.29 g/mol, distinguishing it from simpler benzonitrile derivatives.

Properties

IUPAC Name

2-[(4-cyanoanilino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-12-5-7-15(8-6-12)18-11-14-4-2-1-3-13(14)10-17/h1-8,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONOTBFKKWPRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic rings or the nature of the linking groups. Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2-[(4-Cyanoanilino)methyl]benzonitrile C₁₅H₁₂N₄ 256.29 –CN on benzonitrile and anilino ring
4-[(4-Methylanilino)methyl]benzonitrile C₁₅H₁₄N₂ 222.28 –CH₃ on anilino ring
4-(2-Cyanoethyl)benzonitrile C₁₀H₈N₂ 156.18 –CH₂CH₂CN substituent

Key Observations :

  • Steric Considerations: The cyanoethyl group in 4-(2-cyanoethyl)benzonitrile introduces greater chain flexibility but less steric bulk compared to the rigid anilino-methyl linkage in the target compound .
Physicochemical Properties
  • Crystallography: The methyl-substituted analog () crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 12.485 Å, b = 9.112 Å, c = 22.180 Å, and β = 98.537°. These data suggest strong intermolecular interactions (e.g., hydrogen bonding via –CN and –NH groups), which may differ in the target compound due to additional cyano groups .
  • Solubility and Stability: The dual –CN groups in the target compound likely reduce solubility in polar solvents compared to the methyl-substituted analog. However, the cyanoethyl derivative () may exhibit higher solubility due to its aliphatic chain .

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